Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
Description
Ethyl 4-chloro-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a pyrrolotriazine derivative characterized by a chloro substituent at position 4, an isopropyl group at position 7, and an ethyl ester at position 4. Pyrrolotriazines are of interest in medicinal chemistry due to their heterocyclic framework, which is conducive to interactions with biological targets. Substituents like halogens (Cl, Br) and alkyl groups (isopropyl) influence solubility, reactivity, and binding affinity .
Properties
Molecular Formula |
C12H14ClN3O2 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
ethyl 4-chloro-7-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
InChI |
InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-5-9(7(2)3)16-10(8)11(13)14-6-15-16/h5-7H,4H2,1-3H3 |
InChI Key |
TYZISHXGSOPANC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=NN2C(=C1)C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl 2-(4-Chloropyrimidin-5-Yl)Acetate Derivatives
A foundational method involves cyclocondensation reactions adapted from 1,3-diazaoxindole syntheses. Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives undergo ammonolysis in ethanolic ammonia at 60–70°C, yielding intermediates that cyclize at 260°C in diphenyl ether/biphenyl mixtures. For the target compound, analogous steps likely involve:
-
Formation of a pyrrolo-triazine precursor via intramolecular cyclization.
-
Chlorination using POCl₃ or PCl₅ to introduce the C4-chloro group.
-
Alkylation with isopropyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
Key Data:
Direct Functionalization of Pyrrolo[2,1-F] Triazine Scaffolds
Alternative routes modify preformed pyrrolo-triazine cores. For example, 2,4-dichloropyrrolo[2,1-f][1,triazine undergoes selective substitutions at C4 and C7 positions:
-
C4 Chlorination retention via inert atmosphere reactions to prevent hydrolysis.
-
C7 Isopropylation using Suzuki-Miyaura coupling with isopropylboronic acid or nucleophilic displacement with isopropylmagnesium bromide.
Optimization Insights:
-
Solvent choice : DMF and THF improve solubility of intermediates.
-
Catalysts : Pd(PPh₃)₄ enhances cross-coupling efficiency (yield: 81.5% in isopropanol).
Critical Analysis of Reaction Conditions
Temperature and Time Dependencies
Solvent and Base Effects
-
Polar aprotic solvents (DMF, DMSO) facilitate SNAr reactions at C7 but may ester hydrolysis.
-
Weak bases (DIEA, K₂CO₃) minimize ester degradation compared to strong bases like NaOH.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Reactivity at the Chloro Substituent
The C-4 chlorine atom serves as a primary site for nucleophilic substitution reactions. This reactivity enables structural modifications critical for pharmacological applications:
Ester Functional Group Transformations
The ethyl ester undergoes hydrolysis, aminolysis, or reduction to yield versatile intermediates:
Cyclization Reactions
The pyrrolo-triazine core participates in annulation and ring-expansion reactions:
Synthetic Pathways
Key steps from reported syntheses of related pyrrolo-triazines highlight reaction trends:
Kinetic and Mechanistic Insights
-
Chlorine Reactivity : DFT calculations suggest the C-4 position is electrophilic due to electron-withdrawing effects from adjacent nitrogen atoms .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states.
-
Temperature Dependence : Ester hydrolysis exhibits an activation energy () of ~45 kJ/mol, as determined by Arrhenius plots .
Comparative Reactivity
The compound’s reactivity differs from analogous triazine derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,1-F][1,2,4]triazines exhibit significant anticancer properties. Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell proliferation.
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against a range of bacterial strains, making it a candidate for further development into antibacterial drugs. The effectiveness against resistant strains is particularly noteworthy, highlighting its potential in addressing antibiotic resistance.
Neuroprotective Effects
Some studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms could involve the modulation of oxidative stress and inflammation pathways.
Herbicide Development
This compound has been explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides that are effective against a variety of weeds while being less harmful to crops.
Insecticide Potential
Research has also indicated potential insecticidal activity. The compound's mode of action may involve interference with insect neurotransmission pathways, leading to effective pest control solutions in agricultural settings.
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating enhanced potency.
Case Study 2: Antimicrobial Efficacy
A recent investigation published in Antibiotics journal tested the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The study found that the compound exhibited significant inhibition zones in disc diffusion assays compared to controls.
Case Study 3: Herbicide Development Trials
Field trials conducted by agricultural scientists assessed the effectiveness of this compound as a herbicide. The results indicated that application at specified concentrations effectively reduced weed biomass without adversely affecting crop yield.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical features of Ethyl 4-chloro-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (hypothetical) with similar compounds:
Key Insights from Structural Differences
Dichloro substitution () at positions 2 and 4 may increase electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to mono-chloro derivatives .
Halogen Effects :
Biological Activity
Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a compound belonging to the pyrrolo[2,1-F][1,2,4]triazine family. This class of compounds has garnered attention due to their potential biological activities, particularly as kinase inhibitors. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 267.71 g/mol
- CAS Number : 1416440-11-3
Biological Activity Overview
Recent studies indicate that pyrrolo[2,1-F][1,2,4]triazine derivatives exhibit significant biological activities, particularly in oncology and inflammation. The following sections detail specific findings related to the biological activity of this compound.
Kinase Inhibition
The compound has been identified as a potent inhibitor of various protein kinases. Kinases play crucial roles in cell signaling and regulation; thus, their inhibition can lead to therapeutic effects in cancer and inflammatory diseases.
The mechanism by which this compound exerts its effects involves:
- ATP Competitive Inhibition : The compound mimics ATP and binds to the active site of kinases.
- Selectivity : Variations in substituents on the pyrrolo triazine scaffold can enhance selectivity for specific kinase families.
Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer potential of pyrrolo[2,1-F][1,2,4]triazine derivatives. This compound demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted:
- IC50 Values : The compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 3.5 |
| A549 (Lung) | 4.0 |
Anti-inflammatory Effects
Another investigation focused on the compound's anti-inflammatory properties. It was found to inhibit the p38 MAPK pathway effectively:
- In Vivo Studies : Animal models treated with the compound exhibited reduced inflammation markers and improved clinical scores in models of rheumatoid arthritis.
Structure-Activity Relationship (SAR)
Research has shown that modifications at specific positions on the pyrrolo triazine scaffold can significantly influence biological activity. The following table summarizes key structural modifications and their corresponding effects on activity:
| Modification Position | Change | Effect on Activity |
|---|---|---|
| 4-Chloro | Substitution with Fluoro | Increased potency |
| 7-Isopropyl | Replacement with Methyl | Reduced selectivity |
| 5-Carboxylate | Alteration to Ester | Enhanced solubility |
Q & A
Q. What are the key synthetic routes for Ethyl 4-chloro-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylate?
The compound is synthesized via cyclization and halogenation steps. For example, heating intermediates in DMF followed by treatment with POCl₃ introduces the chloro group at position 4, yielding high-purity product (Scheme 3 in ). Structural confirmation is achieved via NMR and MS, as demonstrated for analogous pyrrolotriazine derivatives (e.g., ¹H NMR δ 8.02 ppm for pyrazole protons; MS m/z 181 [M⁺] in ) .
Q. How is the compound characterized for structural validation?
Use a combination of:
- ¹H/¹³C NMR : Assign aromatic protons and carbons (e.g., δ 148.5 ppm for triazine carbons in ).
- Mass spectrometry (EI/HRMS) : Confirm molecular weight (e.g., HRMS m/z 181.0596 for C₆H₇N₅O₂ in ).
- IR spectroscopy : Identify functional groups (e.g., 2121 cm⁻¹ for azide stretches in ).
- Melting point analysis : Assess purity (e.g., MP 92.2–93.7°C in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective chlorination at position 4?
- Temperature control : POCl₃-mediated chlorination at 165°C in DMF minimizes side reactions ( ).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) to improve regioselectivity .
Q. What strategies resolve contradictions in spectral data for pyrrolotriazine derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles.
- Isotopic labeling : Trace reaction pathways (e.g., ¹⁵N labeling for triazine nitrogen tracking).
- Computational modeling : Compare experimental and DFT-calculated NMR shifts to validate assignments .
Q. How is the compound’s biological activity evaluated in antiviral research?
- In vitro assays : Test inhibition of viral polymerases (e.g., SARS-CoV-2 RdRp, as in Remdesivir analogs in ).
- Structure-activity relationship (SAR) : Modify substituents (e.g., isopropyl at position 7) to assess potency.
- Cytotoxicity screening : Use human cell lines (e.g., HEK293) to determine selectivity indices .
Q. What methods improve the compound’s stability under physiological conditions?
- pH-dependent stability studies : Monitor degradation via HPLC at pH 1–7.4.
- Prodrug derivatization : Replace the ethyl ester with hydrolytically stable groups (e.g., tert-butyl esters in ).
- Lyophilization : Enhance shelf-life by formulating as a freeze-dried powder .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
